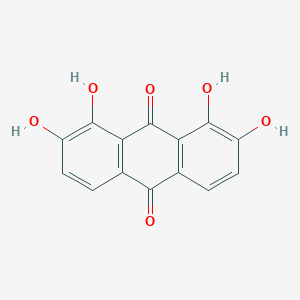

1,2,7,8-Tetrahydroxyanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68844-88-2 |

|---|---|

Molecular Formula |

C14H8O6 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

1,2,7,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O6/c15-7-3-1-5-9(12(7)18)14(20)10-6(11(5)17)2-4-8(16)13(10)19/h1-4,15-16,18-19H |

InChI Key |

CMMMCIQSAAAWPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione

Historical Perspectives and Evolution of Anthraquinone (B42736) Synthesis relevant to Hydroxylated Derivatives

The synthesis of hydroxylated anthraquinones has evolved significantly from early industrial methods to sophisticated laboratory procedures. Initially, the production of these compounds relied heavily on the catalytic oxidation of anthracene (B1667546) sourced from coal tar dnu.dp.ua. Over time, more controlled and versatile methods were developed, allowing for the specific placement of hydroxyl groups on the anthraquinone core.

Key historical and foundational synthetic methods include:

Friedel-Crafts Reaction: This has been a cornerstone in anthraquinone synthesis. Typically, it involves the reaction of phthalic anhydride derivatives with substituted benzenes, such as phenols, in the presence of a Lewis acid catalyst dnu.dp.uaresearchgate.net. This approach allows for the construction of the basic anthraquinone skeleton with hydroxyl groups incorporated from the precursor molecules.

Diels-Alder Reaction: This cycloaddition reaction provides another powerful route to the anthraquinone framework. It involves the reaction of a substituted quinone (dienophile) with a suitable diene, followed by an oxidation step to form the aromatic system dnu.dp.ua.

Nucleophilic Substitution: In this method, leaving groups on the anthraquinone ring are displaced by nucleophiles like hydroxide ions to introduce hydroxyl functionalities.

Diazotization: This process involves converting an amino group on the anthraquinone nucleus into a diazonium salt, which can then be hydrolyzed to a hydroxyl group dnu.dp.ua.

These classical methods laid the groundwork for the more targeted and regioselective strategies employed in modern organic synthesis to create complex polyhydroxylated anthraquinones.

| Method | Description | Typical Reactants | Reference |

| Friedel-Crafts Acylation | Electrophilic acylation to form a benzoylbenzoic acid intermediate, followed by cyclization. | Phthalic anhydride, Phenol derivatives | dnu.dp.uaresearchgate.net |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a cyclohexene ring, followed by oxidation/aromatization. | Substituted quinones, Dienes | dnu.dp.ua |

| Catalytic Oxidation | Early industrial method involving the oxidation of the parent aromatic hydrocarbon. | Anthracene, Oxidizing agents | dnu.dp.ua |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a hydroxide source. | Haloanthraquinones, Base (e.g., KOH) | dnu.dp.ua |

Targeted Synthesis of 1,2,7,8-Tetrahydroxyanthracene-9,10-dione

The synthesis of the symmetrically substituted this compound requires precise control over regiochemistry. While direct synthesis of this specific isomer is not widely documented, established methods for analogous compounds provide a clear and chemically sound pathway.

Precursor Selection and Initial Functionalization Approaches

The selection of appropriate precursors is critical for achieving the desired substitution pattern. For symmetrically hydroxylated anthraquinones, the self-condensation of a dihydroxybenzoic acid is a highly effective strategy researchgate.net. In the case of the 1,2,7,8-tetrahydroxy isomer, the logical precursor is 3,4-dihydroxybenzoic acid (protocatechuic acid). This precursor is significant as it can be formed from the degradation of naturally occurring anthocyanidins nih.gov.

The rationale for this selection is that the condensation of two molecules of 3,4-dihydroxybenzoic acid is expected to yield a final product with the desired symmetrical 1,2,7,8-hydroxylation pattern after cyclization and oxidation. The hydroxyl groups are already in the correct positions on the precursor, which circumvents the need for potentially low-yield or non-regioselective post-synthesis hydroxylation steps.

Regioselective Hydroxylation and Oxidation Techniques

The synthesis of polyhydroxyanthraquinones from benzoic acid precursors is inherently regioselective, as the final substitution pattern is dictated by the starting material. The key transformation is a condensation-cyclization-oxidation sequence.

A common method for achieving this is heating the precursor acid in a strong dehydrating and oxidizing medium, such as concentrated sulfuric acid researchgate.net. In this one-pot process, the sulfuric acid serves multiple roles:

Catalyst: It promotes the initial acylation reaction between two molecules of the benzoic acid derivative.

Dehydrating Agent: It facilitates the subsequent intramolecular cyclization to form the tricyclic anthrone intermediate.

Oxidizing Agent: It promotes the final aromatization of the central ring to yield the stable anthraquinone-9,10-dione structure.

This approach ensures that the hydroxyl groups from the two precursor molecules are positioned correctly in the final product.

Multi-step Synthetic Pathways and Optimization Methodologies

The synthesis of this compound from 3,4-dihydroxybenzoic acid can be viewed as a multi-step process occurring in a single pot. The pathway is outlined below.

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Intermolecular Acylation | Concentrated H₂SO₄, Heat | Two molecules of 3,4-dihydroxybenzoic acid condense to form a benzoylbenzoic acid intermediate. |

| 2 | Intramolecular Cyclization | Concentrated H₂SO₄, Heat | The intermediate undergoes ring closure to form a dihydroanthracene or anthrone structure. |

| 3 | Oxidation/Aromatization | Concentrated H₂SO₄, Heat | The central ring is oxidized to yield the final stable this compound. |

Optimization of this synthesis involves careful control of reaction parameters. Drawing parallels from the synthesis of the 1,3,5,7-isomer, key variables would include researchgate.net:

Modern approaches to optimizing multi-step syntheses often involve computer-aided planning and the use of flow chemistry, which can allow for rapid optimization, better control over reaction conditions, and improved reproducibility syrris.jp.

Derivatization Strategies of this compound

The four phenolic hydroxyl groups of this compound are primary sites for chemical modification. Derivatization can be used to alter the compound's physical properties (like solubility) and modulate its chemical reactivity.

Esterification and Etherification for Modulation of Reactivity

Esterification and etherification are two of the most common strategies for modifying hydroxyl groups on aromatic compounds.

Esterification: This reaction involves converting one or more of the hydroxyl groups into ester functional groups. It is a versatile method for structural modification that can increase bioavailability or alter the stability of natural product compounds medcraveonline.com.

Chemical Method: The reaction of the polyhydroxyanthraquinone with a carboxylic acid, acid anhydride, or acyl chloride in the presence of an acid catalyst (like concentrated H₂SO₄) or a base can yield the corresponding ester(s) youtube.com. The number of hydroxyl groups that react can be controlled by stoichiometry.

Enzymatic Method: Lipases can be used as biocatalysts for the esterification reaction under milder conditions, which can offer greater selectivity medcraveonline.com.

Etherification: This process converts the hydroxyl groups into ether linkages. This modification is often more stable than esterification and can significantly change the compound's properties. A common method involves reaction with alkyl halides or epoxides under basic conditions. For example, reacting a hydroxyanthraquinone with epichlorohydrin or a dibromoalkane in the presence of a base can yield epoxypropoxy or ω-bromoalkoxy derivatives, respectively nih.gov. These derivatives can then be further functionalized.

| Reaction | Reagents | Product Functional Group | Purpose | Reference |

| Esterification | Carboxylic Acid/Anhydride, Acid Catalyst | Ester (-O-CO-R) | Modify solubility, Introduce new functional groups | medcraveonline.comyoutube.com |

| Etherification | Alkyl Halide/Epichlorohydrin, Base | Ether (-O-R) | Increase chemical stability, Create intermediates for further synthesis | nih.gov |

These derivatization strategies provide a powerful toolkit for chemists to fine-tune the molecular properties of this compound for various scientific applications.

2 Introduction of Diverse Functional Groups for Novel Research Avenues

The derivatization of the this compound core structure is a key strategy for expanding its utility and exploring new scientific applications. The four hydroxyl groups serve as reactive sites for the introduction of a wide array of functional groups, which can systematically alter the molecule's physicochemical properties, such as solubility, electronic character, and steric profile. These modifications pave the way for novel research avenues by tailoring the compound for specific functions.

Common derivatization strategies for analogous polyhydroxyanthraquinones include methylation and amination, which serve as models for potential modifications to the 1,2,7,8-tetrahydroxy scaffold. researchgate.netresearchgate.net Methylation of the hydroxyl groups to form methoxy ethers can influence the molecule's solubility and electronic properties. researchgate.net Another significant modification is the introduction of amino groups, which can be accomplished through various synthetic routes. Amino-substituted anthracene-9,10-diones are a major class of derivatives investigated for a wide range of applications. biointerfaceresearch.com The strategic placement of these and other functional groups can lead to compounds with enhanced biological activity, new material properties, or unique spectroscopic signatures. For instance, the modification of amino groups on the anthraquinone ring with different pharmacophore fragments is a promising direction for creating new derivatives for medicinal chemistry. biointerfaceresearch.com

These synthetic modifications allow researchers to fine-tune the molecular architecture, leading to the development of new compounds for materials science, medicinal chemistry, and sensor technology.

Table 1: Strategies for Functional Group Introduction

| Derivatization Strategy | Functional Group Introduced | Potential Research Avenue |

|---|---|---|

| Methylation | Methoxy (-OCH₃) | Modulation of solubility and electronic properties researchgate.net |

| Amination | Amino (-NH₂) | Development of novel dyes, pigments, and biologically active agents researchgate.netbiointerfaceresearch.com |

| Acylation | Acetate Ester (-OCOCH₃) | Creation of prodrugs or modification of chemical reactivity researchgate.net |

3 Formation of Coordination Complexes and Supramolecular Assemblies

The molecular structure of this compound, featuring multiple hydroxyl and carbonyl groups in proximity, makes it an excellent ligand for forming coordination complexes with a variety of metal ions. The oxygen atoms of the peri- and ortho-positioned hydroxyl and quinone carbonyl groups can act as effective chelation sites. This ability to bind metal ions is a characteristic feature of hydroxyanthraquinones, which can act as bidentate ligands. researchgate.net The formation of these metal complexes can dramatically alter the electronic structure and, consequently, the photophysical and chemical properties of the parent molecule. The specific geometry of the hydroxyl groups in the 1,2,7,8-isomer allows for the formation of stable five- or six-membered chelate rings with metal cations. Complexes with transition metals such as cobalt, copper, and iron have been studied in related hydroxyanthraquinone systems. researchgate.netnih.gov

Beyond discrete coordination complexes, the planar aromatic core and multiple hydrogen-bonding donor/acceptor sites on this compound facilitate its participation in non-covalent interactions, leading to the formation of supramolecular assemblies. rsc.org Processes like π-π stacking between the aromatic rings and intermolecular hydrogen bonding between the hydroxyl groups can drive the self-assembly of molecules into ordered, long-range structures. ljmu.ac.ukmdpi.com This spontaneous organization can result in the formation of complex architectures such as 2D nanosheets or chiral aggregates. rsc.org The study of these assemblies is a burgeoning field, as the resulting nanostructures can exhibit emergent properties that are distinct from the individual molecules, with potential applications in materials science and nanotechnology.

Table 2: Potential Coordination and Assembly Formations

| Interaction Type | Key Molecular Features | Resulting Structure | Potential Application Area |

|---|---|---|---|

| Metal Coordination | ortho- and peri-positioned hydroxyl and carbonyl groups | Bidentate chelate complexes researchgate.net | Catalysis, sensor development |

| π-π Stacking | Planar aromatic anthracene core | Ordered molecular stacks | Organic electronics, conductive materials |

| Hydrogen Bonding | Multiple hydroxyl groups | Extended 1D, 2D, or 3D networks | Crystal engineering, functional materials |

4 Derivatization for Advanced Analytical and Spectroscopic Applications

Derivatization of the this compound scaffold is a powerful tool for developing advanced analytical reagents and spectroscopic probes. By introducing specific functional groups, the molecule's inherent spectroscopic properties (such as absorption and fluorescence) can be fine-tuned or new functionalities for molecular recognition can be installed. Amino- and diaminosubstituted 9,10-anthracenediones, for example, are widely used as color and metal indicators in analytical chemistry, particularly in complexometric titrations and for the photometric determination of metal ions. biointerfaceresearch.com

The introduction of moieties that can interact with specific analytes allows for the creation of chemosensors. Upon binding to a target ion or molecule, the sensor molecule can exhibit a detectable change in its spectroscopic signal, such as a shift in its absorption or emission wavelength or a change in fluorescence intensity. biointerfaceresearch.com For instance, incorporating a known ionophore can render the derivative sensitive and selective to a particular metal ion.

Furthermore, modifications can be made to enhance the quantum yield of fluorescence or to shift the emission to different spectral regions, which is advantageous for various imaging and sensing applications. The introduction of diverse functional groups can also impact the photophysical properties of the resulting coordination complexes with metals like europium, gadolinium, and terbium, affecting the luminescence properties of their complexes. rsc.org These tailored derivatives hold promise for use as specialized dyes, phosphors, and highly sensitive analytical reagents. biointerfaceresearch.com

Table 3: Derivatization for Analytical and Spectroscopic Uses

| Application | Type of Derivatization | Principle of Operation |

|---|---|---|

| Metal Ion Indicator | Introduction of amino or aminohydroxy groups | Color change upon complexation with metal ions biointerfaceresearch.com |

| Photometric Reagent | Functionalization with selective binding moieties | Analyte-specific colorimetric response |

| Fluorescent Chemosensor | Attachment of fluorophores or analyte-responsive groups | Change in fluorescence properties (intensity, wavelength) upon analyte binding |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1,2,7,8-Tetrahydroxyanthracene-9,10-dione, ¹H and ¹³C NMR would provide definitive evidence for its substitution pattern and insight into dynamic processes such as tautomerism.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The four aromatic protons would give rise to distinct signals. The protons at positions 3 and 6 would likely appear as doublets, coupled to their neighbors at positions 4 and 5, respectively. Similarly, the protons at H-4 and H-5 would also appear as doublets. The chemical shifts of these protons would be significantly influenced by the electron-donating hydroxyl groups. The presence of strong intramolecular hydrogen bonds between the peri-hydroxyl groups (at C1 & C8) and the quinone carbonyls (at C9 & C10) would shift the signals for these hydroxyl protons significantly downfield, often beyond 12 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would reveal 14 distinct carbon signals, confirming the molecular formula. The two carbonyl carbons (C9 and C10) would be observed at the lowest field, typically in the range of 180-190 ppm. The carbons bearing the hydroxyl groups (C1, C2, C7, C8) would show characteristic shifts, while the remaining aromatic carbons would resonate at positions typical for substituted benzene (B151609) rings.

Tautomerism: Hydroxyanthraquinones, particularly those with hydroxyl groups at the C1 and C8 positions, can exist as equilibrium mixtures of tautomers and rotational isomers. researchgate.net NMR spectroscopy is crucial for studying this dynamic equilibrium. For this compound, the predominant form is the 9,10-dione. However, the potential for tautomerism, where a proton from a hydroxyl group transfers to the adjacent carbonyl oxygen to form a 1,10- or 9,4-quinoid structure, could be investigated using variable temperature NMR studies. researchgate.net The presence of multiple tautomers in solution would lead to a more complex spectrum or broadened signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic CH (H-3, H-4, H-5, H-6) | 7.0 - 8.5 | Exact shifts depend on coupling and substituent effects. |

| Phenolic OH (C2-OH, C7-OH) | 5.0 - 10.0 | Broad signals, position is solvent and concentration dependent. |

| Chelated OH (C1-OH, C8-OH) | > 12.0 | Sharp signals due to strong intramolecular hydrogen bonding. |

| Aromatic C-H | 110 - 135 | |

| Aromatic C-OH (C1, C2, C7, C8) | 145 - 165 | |

| Aromatic C-C (bridgehead) | 115 - 140 | |

| Carbonyl C=O (C9, C10) | 180 - 190 |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₄H₈O₆), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. For example, the related isomer 1,3,5,7-tetrahydroxy-9,10-anthraquinone shows a [M-H]⁻ ion at m/z 271.0245 in negative ion mode, consistent with the molecular formula C₁₄H₇O₆. researchgate.net

The electron ionization (EI) mass spectrum would exhibit a series of fragment ions characteristic of the anthraquinone (B42736) core. The fragmentation of aromatic compounds is often dominated by cleavages that maintain the stable ring structure. libretexts.org For polyhydroxy-anthraquinones, the fragmentation pattern is typically characterized by:

Successive loss of Carbon Monoxide (CO): A key fragmentation pathway for quinones involves the sequential elimination of two CO molecules from the quinone ring, leading to characteristic peaks at [M-28]⁺ and [M-56]⁺.

Loss of Water (H₂O): The presence of hydroxyl groups would likely lead to a peak corresponding to the loss of a water molecule, [M-18]⁺.

Retro-Diels-Alder (RDA) Reaction: The central ring can undergo an RDA cleavage, although this is often less prominent than CO loss.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 272.21 g/mol )

| Fragment Ion | Proposed Loss | Predicted m/z |

| [C₁₄H₈O₆]⁺ | Molecular Ion | 272 |

| [C₁₃H₈O₅]⁺ | - CO | 244 |

| [C₁₄H₆O₅]⁺ | - H₂O | 254 |

| [C₁₂H₈O₄]⁺ | - 2CO | 216 |

| [C₁₃H₆O₄]⁺ | - CO, - H₂O | 226 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com Together, they provide a detailed fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the O-H and C=O groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl groups involved in intermolecular hydrogen bonding.

C=O Stretching: The quinone carbonyl groups typically show a strong absorption band around 1650-1680 cm⁻¹. However, the intramolecular hydrogen bonding between the peri-hydroxyl (C1, C8) and carbonyl groups (C9, C10) weakens the C=O bond, causing a shift of this band to a lower frequency, typically around 1620-1640 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups would result in bands in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly effective for studying the vibrations of the non-polar, symmetric bonds of the fused ring system. nsf.gov Based on studies of similar dihydroxyanthraquinones, several characteristic Raman active modes can be predicted. nsf.gov These include fingerprint vibrations of the fused ring system in the low-frequency window (300-1000 cm⁻¹) and modes related to C-H bending and ring stretching in the higher frequency window. nsf.gov Common fused ring vibrations could potentially be used to identify the dihydroxyanthraquinone core. nsf.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Weak-Medium |

| C=O Stretch (Quinone, Free) | IR/Raman | ~1670 | Strong (IR) |

| C=O Stretch (Quinone, H-bonded) | IR/Raman | ~1630 | Strong (IR) |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Phenolic) | IR | 1200 - 1300 | Strong |

| Fused Ring Vibrations | Raman | 300 - 1000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The anthraquinone core is a well-defined chromophore.

The UV-Vis spectrum of anthraquinones typically displays several absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions are generally high in intensity and occur at shorter wavelengths, while the n → π* transition of the carbonyl group is weaker and appears at longer wavelengths. libretexts.org

The presence of four hydroxyl groups, which are powerful electron-donating auxochromes, is expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone. nih.gov This is due to the extension of the conjugated system through resonance with the lone pairs of the hydroxyl oxygens. The UV-Vis spectra of hydroxyanthraquinones are known to be highly sensitive to the nature and position of these substituents. nih.gov For this compound, intense absorption bands are expected in both the UV and visible regions of the spectrum, likely imparting a distinct color to the compound.

Furthermore, the vicinal hydroxyl groups and the peri-hydroxy-ketone moieties create excellent chelating sites for metal ions. UV-Vis spectroscopy is a primary method for studying the formation and stoichiometry of these metal complexes. Upon chelation with a metal ion like Fe(III) or Cu(II), a significant change in the absorption spectrum, often involving the appearance of a new charge-transfer band at a longer wavelength, is typically observed. nih.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength Range (nm) | Characteristics |

| π → π | Bonding π to Antibonding π | 220 - 350 | Multiple high-intensity bands. |

| n → π | Non-bonding (O) to Antibonding π | > 400 | Lower intensity band, shifted to longer wavelengths by OH groups. |

| Charge-Transfer (with metal) | Ligand to Metal or Metal to Ligand | > 500 | Appears upon complexation, often in the visible region. |

X-Ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable)

While obtaining suitable single crystals of the target compound itself can be challenging, X-ray crystallography of its derivatives provides invaluable, unambiguous information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies on related anthraquinone derivatives confirm the planarity of the fused three-ring system. nih.gov For example, the crystal structure of 1,8-Bis(tosyloxy)-9,10-anthraquinone, a derivative of the common 1,8-dihydroxyanthraquinone core, shows the typical bond lengths and angles for the anthraquinone skeleton. nih.gov Similarly, the structure of 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone provides insight into how multiple substituents arrange themselves on the core and engage in hydrogen bonding. researchgate.net

If a crystal structure for a derivative of this compound were determined, it would definitively confirm the substitution pattern. Key parameters of interest would include:

The C=O and C-O bond lengths, which would be influenced by hydrogen bonding.

The planarity of the anthraquinone system.

The crystal packing, which would be dominated by intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules, forming extensive networks in the solid state.

Theoretical and Computational Chemistry of 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1,2,7,8-tetrahydroxyanthracene-9,10-dione. These methods allow for the optimization of the molecular geometry to find its most stable conformation.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For hydroxyanthraquinones, the presence of hydroxyl groups influences the energy levels of these orbitals.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of the molecule susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity. |

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack and hydrogen bonding. researchgate.netnih.gov Conversely, the hydrogen atoms of the hydroxyl groups will exhibit positive electrostatic potential.

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

While specific molecular dynamics and docking simulations for this compound are not detailed in the provided context, these computational techniques are crucial for understanding how this molecule interacts with biological macromolecules. Molecular dynamics simulations can reveal the conformational changes and intermolecular interactions over time, while molecular docking predicts the preferred binding orientation of the molecule to a target protein, which is essential in drug design.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are employed to predict various spectroscopic parameters, which can then be validated against experimental data. Theoretical calculations of vibrational frequencies (IR and Raman spectra) for similar molecules like 1,4-dihydroxyanthraquinone have shown good agreement with experimental findings. nih.gov Such calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the UV-Visible absorption spectrum of the molecule. whiterose.ac.uk

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Raman scattering activities |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths |

Thermochemical and Kinetic Studies of Reaction Pathways

Computational chemistry can be used to investigate the thermochemical and kinetic aspects of reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for various reaction pathways. For instance, studies on related anthraquinones have explored proton transfer phenomena within the molecule. nih.gov

Aromaticity Analysis and Electron Delocalization within the Anthracene (B1667546) Core

The anthracene core of this compound is a key determinant of its properties. Aromaticity analysis, using computational methods, can quantify the extent of electron delocalization within the fused ring system. This delocalization contributes to the molecule's stability. nih.gov The presence of both electron-donating hydroxyl groups and electron-withdrawing carbonyl groups influences the electron distribution and aromatic character of the individual rings within the anthracene core.

Reactivity and Reaction Mechanisms of 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione

Redox Chemistry and Electron Transfer Processes

The quinone moiety in 1,2,7,8-tetrahydroxyanthracene-9,10-dione is susceptible to one- and two-electron reduction processes, leading to the formation of semiquinone radicals and hydroquinones, respectively. These reactions are central to its biological activity and its role in generating reactive oxygen species.

Semiquinone Radical Formation and Stability

The stability of the semiquinone radical is influenced by the electronic environment provided by the tetrahydroxylated anthracene (B1667546) core. The presence of electron-donating hydroxyl groups is expected to influence the electron distribution and, consequently, the stability of the radical species.

Superoxide (B77818) Generation and Related Biochemical Implications

Semiquinone radicals can react with molecular oxygen to produce the superoxide radical anion (O₂⁻). This process is a key mechanism by which quinonoid compounds can induce oxidative stress in biological systems. The generated superoxide can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and the highly reactive hydroxyl radical. nih.gov

The biochemical implications of superoxide generation are significant and can include:

Oxidative Damage: Superoxide and other ROS can cause damage to cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction. nih.gov

Apoptosis: An excess of intracellular superoxide can alter mitochondrial membrane permeability and trigger programmed cell death, or apoptosis. nih.govnih.gov

Inflammation: The overproduction of free radicals is associated with various inflammatory conditions. nih.gov

Cell Signaling: Superoxide also plays a role in physiological cell signaling pathways. nih.gov

The generation of superoxide by this compound is a critical aspect of its potential biological effects, which can be both therapeutic (e.g., in anticancer activity) and toxicological.

Metal Ion Complexation and Chelation Chemistry

The presence of peri-hydroxyl and carbonyl groups, as well as the catechol-like arrangement of hydroxyls on the aromatic rings, makes this compound a potent chelating agent for various metal ions.

Thermodynamics and Kinetics of Metal-Ligand Binding

The formation of metal complexes with hydroxyanthraquinones is a thermodynamically favorable process. Studies on related compounds provide insight into the stability of these complexes. For instance, 1,2-dihydroxy-9,10-anthraquinone (alizarin) forms a highly stable octahedral complex with Fe³⁺ with a stability constant (log β) of 32.21. researchgate.net Another analogue, sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, forms a 1:2 complex with Cu(II) with an effective stability constant of 9.64 × 10¹⁶. researchgate.net

While specific thermodynamic data for this compound are not available in the reviewed literature, the presence of multiple chelation sites suggests it would form stable complexes with a variety of metal ions. The kinetics of metal-ligand binding are also an important factor, influencing the rate at which these stable complexes are formed.

Table 1: Stability Constants of Metal Complexes with Structurally Related Hydroxyanthraquinones

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log β) |

| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) | Fe³⁺ | 1:3 | 32.21 |

| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | Cu²⁺ | 1:2 | 16.98 |

| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) | Al³⁺ | 1:1 | 6.44 |

| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) | Al³⁺ | 2:1 | 11.61 |

Note: This data is for compounds structurally similar to this compound and is provided for comparative purposes.

Stoichiometry and Structural Aspects of Chelate Formation

The stoichiometry of metal complexes with hydroxyanthraquinones can vary depending on the metal ion, the metal-to-ligand ratio, and the solvent. nih.gov For example, titration of 1,4-dihydroxyanthraquinone with Cu(II) has been shown to form chelates with metal-to-ligand ratios of 1:2, 1:1, and 2:1. nih.gov Similarly, studies with other anthraquinone (B42736) derivatives have shown 1:2 stoichiometry with Cu(II) and 1:3 with Fe(III). nih.gov

The structural arrangement of the hydroxyl groups in this compound provides two potential bidentate chelation sites: the 1,2-dihydroxy (catechol) moiety and the 1-hydroxy-9-keto (peri-hydroxy-quinone) moiety. This allows for the formation of various coordination complexes. The geometry of the resulting metal complex is dependent on the coordination number of the metal ion. For instance, octahedral or square planar geometries are common for transition metal complexes.

Acid-Base Equilibria and Protonation States

The four hydroxyl groups of this compound can undergo deprotonation, and the two carbonyl groups can be protonated under acidic conditions. The pKa values of the hydroxyl groups determine the protonation state of the molecule at a given pH. While the specific pKa values for this compound are not documented in the searched literature, the acidity of phenolic hydroxyl groups is well-established.

The protonation state of the molecule significantly influences its chemical properties, including its solubility, light absorption characteristics, and metal-chelating ability. For instance, deprotonation of the hydroxyl groups generally enhances the chelating capacity of the ligand. In the context of its semiquinone radical, the protonation state is also crucial, as the pKa of the protonated semiquinone radical will determine whether it exists as a neutral radical or a radical anion at physiological pH.

Further research is required to determine the precise pKa values for this compound to fully understand its behavior in different chemical and biological environments.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

The reactivity of the aromatic rings in this compound is significantly influenced by the presence of both electron-donating hydroxyl (-OH) groups and the electron-withdrawing quinone carbonyl groups. This dual influence dictates the facility and orientation of electrophilic and nucleophilic aromatic substitution reactions.

The four hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Their presence enhances the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. Conversely, the carbonyl groups of the quinone system are deactivating and meta-directing. Therefore, the positions for electrophilic attack are primarily determined by the activating effect of the hydroxyl groups. In this compound, the positions ortho and para to the hydroxyl groups are the most activated. Specifically, this would direct electrophiles to the 3, 6, and 4, 5 positions, respectively. However, steric hindrance may influence the regioselectivity of these reactions.

For instance, in the nitration of 1,8-dihydroxyanthraquinone, the nitro groups are introduced at the 2, 4, 5, and 7 positions. nih.gov Similarly, the nitration of 1,2-dihydroxyanthraquinone has also been reported. chemicalbook.com Based on these examples, it is expected that this compound would undergo electrophilic substitution at the available ortho and para positions.

Nucleophilic aromatic substitution reactions, on the other hand, are generally disfavored on electron-rich aromatic rings. However, the electron-withdrawing nature of the anthraquinone core can facilitate such reactions, particularly if a good leaving group is present on the ring. In the absence of a suitable leaving group, direct nucleophilic substitution of a hydrogen atom is unlikely under normal conditions. The reactivity of related hydroxyanthraquinones towards nucleophiles often involves prior modification of the hydroxyl groups or the introduction of a leaving group to facilitate substitution.

Below is a table summarizing the expected reactivity of this compound in common aromatic substitution reactions, based on the known reactivity of similar hydroxyanthraquinone derivatives.

| Reaction Type | Reagents | Expected Reactivity & Products |

| Electrophilic Aromatic Substitution | ||

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Substitution at positions ortho and para to the hydroxyl groups. |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups at activated positions. nih.govchemicalbook.com |

| Sulfonation | Fuming H₂SO₄ | Introduction of sulfonic acid groups at activated positions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or R-COCl/AlCl₃ | Generally low reactivity due to complexation of the catalyst with the carbonyl and hydroxyl groups. |

| Nucleophilic Aromatic Substitution | ||

| Amination | NH₃ or Amines | Low reactivity unless a leaving group is present. |

Photochemical Reactivity and Excited State Dynamics of this compound

The photochemical behavior of hydroxyanthraquinones is a subject of significant interest due to their applications in dyeing, photodynamic therapy, and materials science. The excited state dynamics of these molecules are governed by processes such as intersystem crossing, internal conversion, and excited-state intramolecular proton transfer (ESIPT).

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S₁). From this state, it can undergo several competing relaxation pathways. One of the key processes in hydroxyanthraquinones with a hydroxyl group adjacent to a carbonyl group is ESIPT. This involves the transfer of a proton from the hydroxyl group to the nearby carbonyl oxygen, leading to the formation of a transient keto-tautomer. This process is often extremely fast, occurring on the femtosecond to picosecond timescale. koreascience.kr For this compound, with hydroxyl groups at the 1, 2, 7, and 8 positions, ESIPT is a highly probable deactivation pathway for the hydroxyls at the 1 and 8 positions.

The excited state can also decay via non-radiative pathways such as internal conversion back to the ground state (S₀) or intersystem crossing to a triplet state (T₁). The formation of triplet states is a crucial step in the photosensitizing activity of many anthraquinone derivatives. rsc.org These triplet states can then participate in energy or electron transfer reactions with other molecules, such as molecular oxygen, leading to the formation of reactive oxygen species.

Transient absorption spectroscopy is a powerful technique to study these ultrafast processes. nih.gov For related hydroxyanthraquinones, transient absorption spectra typically reveal features corresponding to the initially excited state, the tautomeric species formed via ESIPT, and the triplet state. The lifetimes of these transient species provide valuable information about the rates of the different de-excitation processes.

The photostability of this compound is another important aspect of its photochemical reactivity. Photodegradation can occur through various mechanisms, including reactions with photogenerated reactive oxygen species or direct photochemical decomposition of the molecule. The extent of photodegradation will depend on factors such as the wavelength of irradiation, the solvent, and the presence of other substances. europa.euich.org

The following table summarizes the key photochemical processes and typical timescales for hydroxyanthraquinones, which are expected to be relevant for this compound.

| Photochemical Process | Description | Typical Timescale |

| Light Absorption (Excitation) | Promotion from the ground state (S₀) to an excited singlet state (S₁). | Instantaneous |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton from a hydroxyl to a carbonyl group. koreascience.kr | Femtoseconds to Picoseconds |

| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same multiplicity. | Picoseconds to Nanoseconds |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). rsc.org | Picoseconds to Nanoseconds |

| Fluorescence | Radiative decay from the S₁ state to the S₀ state. | Nanoseconds |

| Phosphorescence | Radiative decay from the T₁ state to the S₀ state. | Microseconds to Seconds |

| Photochemical Reactions | Reactions from the excited state, e.g., with solvent or oxygen. | Varies |

Mechanistic Investigations of Biological Activities of 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione in Vitro and Cellular Studies

Enzyme Inhibition Mechanisms and Specificity (e.g., Kinases, Methyltransferases)

Hydroxylated anthraquinones are recognized as potent inhibitors of various enzymes, a function largely attributed to their molecular structure which can mimic endogenous substrates and interact with active sites. The specific arrangement and number of hydroxyl groups are critical for both potency and selectivity.

An isomer of the target compound, 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin), has been identified as a potent and selective inhibitor of protein kinase CK2. wikipedia.org It demonstrates greater potency and selectivity compared to emodin (B1671224), a widely studied trihydroxyanthraquinone. wikipedia.org This suggests that the tetrahydroxy substitution pattern is highly favorable for interaction with the ATP-binding pocket of certain kinases. The mechanism likely involves the formation of hydrogen bonds between the hydroxyl groups of the anthraquinone (B42736) and amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition. libretexts.orgteachmephysiology.com

Furthermore, Quinalizarin is also a potent inhibitor of catechol O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines. wikipedia.org This inhibitory action highlights the potential for tetrahydroxyanthraquinones to modulate signaling pathways regulated by methyltransferases. The hydroxyl groups are indispensable for this activity; studies on similar polyhydroxylated compounds (tetrahydroxyxanthones) have shown that blocking these groups via acetylation completely abolishes their enzyme inhibitory effects. nih.gov

Other related anthraquinones, such as emodin and its analogues, have been shown to inhibit cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2B1), with some derivatives acting as mechanism-based inhibitors. nih.gov This indicates that the anthraquinone scaffold can be recognized by a range of enzymes, and the specific substitution pattern dictates the affinity and mode of inhibition.

Table 1: Enzyme Inhibition by Tetrahydroxyanthraquinone Isomers and Related Derivatives

| Compound | Enzyme Inhibited | Mode of Inhibition/Potency | Source(s) |

| 1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin) | Protein Kinase CK2 | Potent and selective inhibitor | wikipedia.org |

| 1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin) | Catechol O-methyltransferase (COMT) | Potent inhibitor | wikipedia.org |

| Emodin (1,3,8-Trihydroxy-6-methylanthracene-9,10-dione) | Cytochrome P450 1A1, 1A2, 2B1 | IC₅₀ values of 12.25, 3.73, and 14.89 µM, respectively | nih.gov |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | Cytochrome P450 1A1, 1A2 | Mechanism-based inhibitor; IC₅₀ of 0.40 µM (1A1) | nih.gov |

| Tetrahydroxyxanthones | Angiotensin-I-Converting-Enzyme | Competitive inhibition | nih.gov |

Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)

The planar aromatic structure of the anthracene-9,10-dione core is a key determinant of its ability to interact with biological macromolecules, most notably nucleic acids.

The primary mode of interaction between many anthraquinone derivatives and DNA is intercalation. nih.gov The flat, electron-deficient aromatic ring system can insert itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the anthraquinone ring and the DNA bases.

Spectroscopic studies of 2-substituted-1,4-dihydroxyanthraquinones confirm an intercalative binding mode, with affinity constants measured in the range of 3 x 10⁴ M⁻¹. nih.gov The binding process can be complex, sometimes showing a biphasic kinetic profile, which may reflect either a sequential process (initial binding followed by a conformational adjustment) or parallel binding to different sites on the DNA. nih.gov

The hydroxyl groups play a significant role in stabilizing this interaction. They can form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs, further anchoring the molecule within the DNA helix. However, the nature and position of substituents can also sterically hinder this interaction. Bulky side chains can prevent the molecule from effectively intercalating into the DNA. nih.gov

By interacting with key biomolecules like enzymes and DNA, 1,2,7,8-tetrahydroxyanthracene-9,10-dione and its relatives can profoundly modulate critical biochemical pathways involved in cell proliferation, survival, and death.

Inhibition of protein kinases, such as CK2, directly impacts cellular signaling cascades that regulate transcription, apoptosis, and cell cycle progression. Similarly, by binding to DNA, these compounds can disrupt the processes of replication and transcription, effectively halting cell division. This is a common mechanism for many anticancer agents. The inhibitory effect of dihydroxyanthraquinone analogues on DNA synthesis has been directly correlated with their antiproliferative activity. nih.gov

Furthermore, certain amide-anthraquinone derivatives have been shown to induce apoptosis in colon cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway. nih.gov This activation is linked to an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. nih.gov

Cellular Uptake and Intracellular Localization Mechanisms

The ability of an anthraquinone derivative to exert its biological effects is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the molecule, particularly the number and arrangement of hydroxyl groups, are crucial for this process.

Once inside the cell, compounds that target DNA, like many anthraquinones, are often observed to accumulate in the nucleus. Confocal microscopy of cells treated with doxorubicin, a related anthracycline, shows fluorescence primarily in the nucleus and cytoplasm, consistent with its mechanism of DNA intercalation and interaction with other cellular components. plos.org Given its presumed interaction with DNA and enzymes, this compound would likely exhibit a similar pattern of localization within the cytoplasm and nucleus. The uptake process is generally an active, energy-dependent mechanism, often inhibited at low temperatures. dovepress.com

Antioxidant and Pro-oxidant Activity at the Molecular Level

Phenolic compounds, including hydroxylated anthraquinones, often exhibit a dual role as both antioxidants and pro-oxidants, depending on the cellular environment and concentration.

The antioxidant activity stems from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals. Theoretical studies on hydroanthraquinones indicate that this radical scavenging activity proceeds primarily through a Formal Hydrogen Transfer (FHT) mechanism. nih.gov The efficiency of this process is determined by the bond dissociation enthalpy (BDE) of the O-H bond, with lower BDEs indicating greater antioxidant potential.

Conversely, under certain conditions, these compounds can act as pro-oxidants. This activity is often linked to their therapeutic effects, such as anticancer properties. Anthraquinone derivatives can induce the production of intracellular ROS. nih.gov This can occur through redox cycling, where the quinone moiety is reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical, initiating a cascade of ROS generation. Additionally, some iron(III)-anthraquinone complexes can undergo a self-reduction reaction that results in the formation of highly reactive hydroxyl radicals. nih.gov This induced oxidative stress can damage cellular components and trigger apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of anthracene-9,10-diones is highly dependent on the nature, number, and position of substituents on the aromatic core. SAR studies provide critical insights into the molecular features required for specific biological effects.

Importance of Hydroxyl Groups: The presence of hydroxyl groups is a recurring theme for potent bioactivity. Their number and position influence enzyme inhibition, DNA binding, cellular uptake, and antioxidant activity. nih.govnih.govrsc.org For instance, the antiproliferative activity and cellular uptake of certain anthraquinone derivatives increase with the number of hydroxyl groups. nih.gov For antifouling activity, hydroxyl groups at the C-2 and C-4 positions were found to increase activity, whereas their presence at C-5, C-6, and C-8 led to a significant decline. frontiersin.org

Effect of Other Substituents: The addition of other functional groups can further modulate activity. Methylation of hydroxyl groups can significantly alter biological outcomes. nih.gov Introducing amide side chains can enhance DNA binding and cytotoxicity, with the length of the linker chain being a critical parameter for optimal interaction with DNA grooves. frontiersin.org

Role of the Anthraquinone Core: The planarity of the tricyclic system is essential for DNA intercalation. nih.gov Modifications that disrupt this planarity can abolish this mode of action. The quinone structure itself is key to the redox cycling that can lead to pro-oxidant effects. nih.gov

Table 2: Summary of Structure-Activity Relationships (SAR) for Anthraquinone Derivatives

| Structural Feature | Position(s) | Observed Effect on Bioactivity | Source(s) |

| Hydroxyl Groups | Global | Indispensable for certain enzyme inhibitions; increase cellular uptake. | nih.govnih.gov |

| Hydroxyl Groups | C-2, C-4 | Increased biofilm adhesion inhibition. | frontiersin.org |

| Hydroxyl Groups | C-5, C-6, C-8 | Decreased biofilm adhesion inhibition. | frontiersin.org |

| Amide Side Chains | C-2, C-6 | Enhanced DNA binding and cytotoxicity. | frontiersin.org |

| Acetylation of -OH | Global | Abolished enzyme inhibitory activity. | nih.gov |

| Planar Core | Global | Essential for DNA intercalation. | nih.gov |

| Quinone Moiety | C-9, C-10 | Required for redox cycling and ROS production. | nih.gov |

Lack of Specific Research Data on this compound Hinders Comprehensive Analysis of Its Advanced Applications

Despite a thorough investigation into the scientific literature, there is a significant lack of specific research data and detailed findings pertaining to the chemical compound this compound. This scarcity of information prevents a comprehensive analysis of its advanced applications in emerging technologies as outlined. The available research predominantly focuses on other isomers of tetrahydroxyanthraquinone, such as the 1,2,5,8- and 1,4,5,8- isomers, or on other derivatives of anthracene-9,10-dione.

Consequently, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline, which requires in-depth information on the utilization of this compound in analytical chemistry, its potential in organic electronics and photonic materials, and its role as a precursor in polymer chemistry. The specific subsections, including trace metal ion preconcentration, development of analytical sensors, charge-transfer interactions, and its role in organic electronic devices and functional materials synthesis, lack the necessary dedicated research on this particular isomer to generate the requested thorough and informative content.

General information on related compounds suggests that hydroxyanthraquinones can be employed in some of these applications. For instance, various hydroxyanthraquinone derivatives are known to be used as chromogenic and fluorescent reagents for the detection of metal ions. Similarly, the broader class of anthraquinone derivatives has been explored for its potential in organic electronics due to their photophysical properties. Anthracene-based compounds have also been utilized as monomers in the synthesis of polymers. However, without specific studies on the 1,2,7,8-isomer, any discussion would be speculative and would not meet the required standard of scientific accuracy focused solely on the specified compound.

Therefore, until further research is conducted and published specifically on this compound, a detailed article on its advanced applications as per the requested structure cannot be generated.

Advanced Applications of 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione in Emerging Technologies

Development of Chemical Probes for Biological Research

The intrinsic properties of the 1,2,7,8-tetrahydroxyanthracene-9,10-dione scaffold, particularly its potential for fluorescence, have prompted investigations into its utility in the development of chemical probes for biological research. The core structure of anthracene (B1667546) derivatives is well-established in the field of bioimaging and sensing. Modifications to the anthracene ring system can yield compounds with tailored lipophilic and fluorescent properties, making them suitable for use as probes in biological systems.

The development of fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization and tracking of biomolecules and cellular processes in their native environments. Anthracene-based compounds, in particular, have been explored for their use as fluorescent probes due to their favorable photophysical characteristics. The introduction of specific functional groups onto the anthracene core can modulate its fluorescence in response to binding with target molecules or changes in the local environment. This "turn-on" or "turn-off" fluorescence mechanism is a key principle in the design of sensitive and selective chemical probes.

While the broader class of anthracene and anthraquinone (B42736) derivatives has seen significant development as DNA intercalators, potential anticancer agents, and fluorescent markers, specific research detailing the synthesis and application of probes derived specifically from this compound is not extensively documented in publicly available literature. However, the principles guiding the design of probes based on related anthraquinone structures provide a framework for the potential applications of this specific isomer.

Research into related disubstituted anthracene-9,10-diones has shown that the nature and position of side chains significantly influence their DNA binding properties and cytotoxic activities. nih.gov For instance, derivatives with (ω-aminoalkyl)carboxamido substituents have been synthesized and evaluated for their potential as anticancer agents, with their mechanism of action linked to DNA intercalation. nih.govnih.gov Such studies underscore the importance of structural modifications in tuning the biological activity of the anthraquinone core.

Furthermore, the general class of anthracene derivatives is recognized for its potential in bioimaging. mdpi.com The ability to synthesize derivatives that can cross plasma membranes and exhibit fluorescence within cellular compartments is a critical feature for intracellular probes. mdpi.com The development of such probes often involves strategies to enhance fluorescence quantum yield and photostability. beilstein-journals.orgnih.gov

The functionalization of the hydroxyl groups on the this compound core could yield a variety of probes. For example, linking these positions to recognition moieties for specific enzymes, metal ions, or other biomolecules could create highly selective sensors. The resulting change in the electronic properties of the fluorophore upon binding would lead to a detectable change in fluorescence emission, forming the basis of the sensing mechanism.

Table of Research Findings on Related Anthracene-Based Probes

| Probe/Derivative Class | Target/Application | Key Finding |

| 2,6-disubstituted anthracene-9,10-diones | DNA Binding | Side chains can occupy both major and minor grooves of DNA, influencing cytotoxic properties. nih.gov |

| Amido-substituted anthracene-9,10-diones | Mutagenicity Studies | Despite being DNA intercalators, these derivatives showed a lack of mutagenic activity in bacterial assays. nih.gov |

| 9,10-disubstituted Anthracene Derivatives | Deep-Blue OLED Emitters / Fluorescent Probes | Substitution at the 9 and 10 positions can lead to high photoluminescence quantum yield and improved photostability. beilstein-journals.orgnih.gov |

| Diethyl 9,10-anthracenedipropionate (DEADP) | Bioimaging / O₂ Sensing | Exhibits higher fluorescence intensity compared to related derivatives and can be used as a probe in biological systems. mdpi.com |

Future Research Directions and Unexplored Avenues for 1,2,7,8 Tetrahydroxyanthracene 9,10 Dione

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles offers a critical opportunity to develop environmentally benign and efficient methods for synthesizing 1,2,7,8-Tetrahydroxyanthracene-9,10-dione. Traditional synthetic methods for anthraquinone (B42736) derivatives often rely on harsh conditions and hazardous reagents, such as the Friedel-Crafts reaction. Future research should pivot towards more sustainable alternatives.

One promising direction is the exploration of biocatalytic and enzymatic synthesis. Enzymes like laccases and peroxidases have demonstrated potential in the oxidative polymerization of phenolic compounds, a process that could be adapted for the regioselective synthesis of polyhydroxyanthraquinones. researchgate.netresearchgate.net The use of enzyme-initiated radical polymerizations offers advantages such as mild reaction conditions, high chemo- and regioselectivity, and the use of renewable resources. researchgate.netsci-hub.box Identifying or engineering specific enzymes to catalyze the formation of the 1,2,7,8-substitution pattern would be a significant breakthrough.

Furthermore, building upon methods like the self-condensation of dihydroxybenzoic acid in concentrated sulfuric acid, which has been used for symmetrical isomers, research could focus on developing novel catalytic systems that favor the specific asymmetrical structure of this compound. researchgate.net This could involve novel acid catalysts or flow chemistry setups to control reaction intermediates and improve yields.

Table 1: Comparison of Synthetic Methodologies for Anthraquinones

| Method | Description | Potential Advantages for Sustainability | Key Research Challenge |

|---|---|---|---|

| Traditional (e.g., Friedel-Crafts) | Condensation reaction using strong Lewis acid catalysts. | Well-established for various derivatives. | Use of hazardous reagents, significant waste generation. |

| Biocatalytic/Enzymatic Synthesis | Use of enzymes (e.g., laccases, peroxidases) to catalyze oxidation and condensation. | Mild conditions, high selectivity, reduced environmental impact. researchgate.net | Identifying/engineering enzymes for specific isomer synthesis. |

| Modified Condensation Reactions | Self-condensation of precursors using novel catalysts or reaction conditions. | Potential for higher efficiency and symmetry control. researchgate.net | Achieving regioselectivity for asymmetrical isomers like 1,2,7,8-THAQ. |

Elucidation of Complex Biological Interaction Networks

The biological activities of various tetrahydroxyanthraquinone isomers, including anti-tumor and antimicrobial properties, are well-documented. nih.gov For instance, other anthraquinone derivatives have shown the ability to interact with DNA and inhibit crucial enzymes like monoamine oxidase (MAO). impactfactor.orgmdpi.com However, the specific biological targets and mechanisms of action for this compound are unknown.

Future research should employ a systems biology approach to map the complex biological interaction networks of this compound. High-throughput screening against panels of kinases, phosphatases, and other cancer-related targets could identify primary molecular targets. Subsequently, proteomic and transcriptomic analyses of cells treated with the compound can reveal downstream signaling pathway perturbations. Computational tools and platforms like GeneMANIA can be used to visualize and analyze these complex interaction maps, integrating data from co-expression, physical interactions, and shared pathways to build a comprehensive picture of the molecule's cellular effects. researchgate.net Understanding these networks is crucial for identifying potential therapeutic applications, from oncology to neurodegenerative diseases.

Exploration of Advanced Material Science Applications

Recent studies have highlighted the potential of polyhydroxyanthraquinones (PHAQs) as sustainable, high-performance materials for energy storage applications. Bio-based PHAQs have been investigated as high-voltage organic electrode materials for batteries, demonstrating the ability to create polymers with high charge capacities. acs.org The specific arrangement of hydroxyl and carbonyl groups is critical to the electrochemical performance.

A key avenue for future research is the synthesis and characterization of polymers incorporating the this compound moiety. Its unique electronic and structural properties could lead to novel organic electrode materials with enhanced stability, voltage, and cycling performance. Studies on related poly-anthraquinone sulfide (PAQS) isomers have shown that the polymer's spatial flexibility, dictated by the substitution pattern, significantly impacts the accessibility of carbonyl groups to cations and, consequently, the battery's performance, especially at low temperatures. rsc.org Investigating how the 1,2,7,8-isomer influences polymer structure and electrochemical properties is a critical next step.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is revolutionizing the discovery of new molecules and materials. nih.gov Given the limited experimental data on this compound, AI and machine learning (ML) present a powerful toolset to accelerate its investigation.

Generative AI models, even with limited training data, can design novel derivatives of this compound with potentially enhanced properties. youtube.com ML algorithms can be trained on existing data from other anthraquinone isomers to predict key characteristics of the 1,2,7,8-isomer, such as its biological activity, toxicity, and material properties. nih.gov This in silico screening can prioritize synthetic targets and guide experimental work, saving significant time and resources. nih.gov Furthermore, AI can aid in retrosynthetic analysis, proposing novel and efficient synthetic pathways that might not be obvious through traditional chemical intuition. youtube.com Applying these computational tools is essential for unlocking the potential of understudied molecules like this compound.

Table 2: Potential AI/ML Applications in 1,2,7,8-THAQ Research

| Application Area | AI/ML Technique | Research Goal |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Predict biological activity, toxicity, and electrochemical properties. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with optimized properties for specific applications. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and sustainable synthetic routes. youtube.com |

| Biological Target ID | Cheminformatics, Network Analysis | Predict potential protein targets and interaction pathways. |

Comparative Studies with Isomeric Tetrahydroxyanthraquinones

The properties of tetrahydroxyanthraquinones are highly dependent on the specific arrangement of the four hydroxyl groups on the anthracene-9,10-dione core. Commercially significant isomers include Quinalizarin (1,2,5,8-), 1,4,5,8-Tetrahydroxyanthraquinone, and Alizarine Bordeaux (1,2,3,4-). wikipedia.org Systematic comparative studies are fundamental to understanding the unique structure-property relationships that distinguish the 1,2,7,8-isomer.

Future research should involve the parallel synthesis and characterization of this compound alongside its more well-known isomers. This would allow for a direct comparison of their spectroscopic, electrochemical, and biological properties. For example, comparing their performance as cathode materials in identical battery setups would reveal how the substitution pattern affects energy density and stability. rsc.org Similarly, testing their cytotoxicity and enzyme inhibition profiles side-by-side would highlight differences in biological activity. Such studies are crucial for identifying the specific advantages and potential niches for the 1,2,7,8-isomer in medicine, material science, and other technological fields.

Q & A

Q. What are the optimal synthetic routes for 1,2,7,8-tetrahydroxyanthracene-9,10-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydroxylation of anthraquinone precursors under controlled conditions. For example, hydroxyl groups can be introduced via nucleophilic substitution or oxidative coupling. Key parameters include solvent polarity (e.g., aqueous NaOH or methanol), temperature (60–100°C), and reaction time (6–24 hours). Evidence from analogous compounds shows yields ranging from 57% to 87.5% depending on solvent choice and catalyst . Purification often involves recrystallization or column chromatography. HPLC analysis (C18 columns, methanol/water mobile phase) is critical for confirming purity (>98%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C NMR spectra to confirm hydroxyl (-OH) and carbonyl (C=O) group positions. For example, hydroxyl protons appear as broad singlets (~δ 10–12 ppm), while aromatic protons resonate at δ 6.5–8.5 ppm .

- IR : Detect O-H stretching (~3200–3500 cm) and carbonyl vibrations (~1650–1700 cm) .

- X-ray crystallography : Resolve spatial arrangements of hydroxyl groups, critical for understanding hydrogen-bonding networks .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ~250–400 nm for anthraquinones) over 48 hours .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for anthraquinones) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for highly substituted anthraquinones?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between hydroxyl protons and carbonyl carbons can confirm substitution patterns .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

- Isotopic labeling : Introduce O or deuterated solvents to clarify exchangeable proton assignments .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., over-oxidation or undesired regioselectivity)?

- Methodological Answer :

- Protecting groups : Temporarily block hydroxyls using acetyl or benzyl groups before introducing substituents. For example, acetylation reduces nucleophilicity, preventing unwanted ether formation .

- Catalytic control : Use transition-metal catalysts (e.g., Pd/C or CuI) to direct cross-coupling reactions selectively .

- Low-temperature reactions : Perform electrophilic substitutions at 0–5°C to minimize decomposition .

Q. How can computational methods predict the compound’s electronic properties and reactivity for photochemical applications?

- Methodological Answer :

- TD-DFT : Calculate absorption spectra (e.g., HOMO-LUMO gaps) to simulate UV-Vis profiles. Anthraquinones typically exhibit λ~400–500 nm due to π→π* transitions .

- Molecular docking : Model interactions with biological targets (e.g., DNA intercalation) using software like AutoDock Vina .

- QSPR models : Correlate substituent effects (e.g., Hammett constants) with redox potentials or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.